molecular formula C8H9N B2598813 (2R)-2-phenylaziridine CAS No. 18142-08-0; 25260-42-8

(2R)-2-phenylaziridine

Cat. No.: B2598813
CAS No.: 18142-08-0; 25260-42-8
M. Wt: 119.167
InChI Key: GBIKLFWSUVVUKT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Chiral Aziridines in Organic Synthesis

Chiral aziridines, including (2R)-2-phenylaziridine, are highly prized intermediates in the synthesis of complex, biologically active molecules such as amino acids, alkaloids, and pharmaceuticals. researchgate.netscispace.com Their high reactivity, driven by the release of ring strain, allows for the stereoselective and regioselective introduction of nitrogen-containing functionalities. scispace.com The ability to undergo ring-opening reactions with a variety of nucleophiles makes them versatile synthons for creating 1,2-amino-functionalized products. wikiwand.com For instance, enantiomerically pure 3-phenylaziridine-2-carboxylic esters, close relatives of this compound, have been instrumental in the asymmetric synthesis of β-phenyl-substituted cysteine, tryptophan, and serine derivatives. nih.gov The aziridine (B145994) ring can be found in several natural products with potent biological activities, further highlighting the importance of synthetic access to these chiral motifs. masterorganicchemistry.com

Overview of the Unique Reactivity Profile of the Aziridine Ring

The reactivity of the aziridine ring is dominated by nucleophilic ring-opening reactions, a consequence of its significant ring strain, estimated to be around 27 kcal/mol. wikiwand.com This strain makes the carbon-nitrogen bonds susceptible to cleavage by a wide range of nucleophiles. The regioselectivity of the ring-opening is influenced by the substituents on the aziridine ring. In the case of 2-phenylaziridines, nucleophilic attack generally occurs at the benzylic carbon (the carbon bearing the phenyl group) due to the stabilization of the partial positive charge that develops at this position in the transition state. wikiwand.com

The reactivity of the aziridine nitrogen also plays a crucial role. N-unsubstituted or N-alkylated aziridines, often referred to as "non-activated" aziridines, typically require acid catalysis to facilitate ring-opening. scispace.com Conversely, "activated" aziridines, which have an electron-withdrawing group on the nitrogen atom (e.g., acyl, sulfonyl), are more susceptible to nucleophilic attack without the need for strong activation. clockss.org The stereochemistry of the ring-opening reaction is generally stereospecific, proceeding with inversion of configuration at the center of nucleophilic attack, which is characteristic of an SN2-type mechanism. wikipedia.org

The following table provides examples of the regioselective ring-opening of a phenyl-substituted aziridine with different nucleophiles.

NucleophileProductRegioselectivityReference
4-methoxybenzylthiolβ-phenyl-substituted cysteine derivativeC3 attack nih.gov
Indoleβ-phenyl-substituted tryptophan derivativeC3 attack nih.gov
Acetic acidβ-phenyl-substituted serine derivativeC3 attack nih.gov

Historical Context of Aziridine Synthesis and Reactivity Research

The history of aziridine chemistry dates back to the late 19th century. One of the earliest methods for aziridine synthesis is the Gabriel synthesis , developed by Siegmund Gabriel, which involves the reaction of a primary alkyl halide with potassium phthalimide. wikipedia.org While historically significant for the synthesis of primary amines, its application to aziridine synthesis from vicinal dihalides was also explored. masterorganicchemistry.comwikipedia.org

Another foundational method is the Wenker synthesis , which converts a β-amino alcohol to an aziridine using sulfuric acid. wikipedia.org The original process involved high temperatures, but later modifications allowed for milder reaction conditions, expanding its applicability. researchgate.netwikipedia.orgthieme-connect.com The Wenker synthesis remains a practical route for the preparation of N-H aziridines. thieme-connect.com

The development of methods for the asymmetric synthesis of aziridines, providing access to enantiomerically pure compounds like this compound, has been a major focus of modern research. Catalytic methods, including those employing chiral rhodium catalysts for the aziridination of alkenes, have become powerful tools for this purpose. orgsyn.org The ability to synthesize specific enantiomers of aziridines has been crucial for their application as chiral building blocks in the synthesis of complex target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18142-08-0; 25260-42-8

Molecular Formula

C8H9N

Molecular Weight

119.167

IUPAC Name

(2R)-2-phenylaziridine

InChI

InChI=1S/C8H9N/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8-9H,6H2/t8-/m0/s1

InChI Key

GBIKLFWSUVVUKT-QMMMGPOBSA-N

SMILES

C1C(N1)C2=CC=CC=C2

solubility

not available

Origin of Product

United States

Advanced Synthetic Methodologies for 2r 2 Phenylaziridine and Its Derivatives

Asymmetric Aziridination Strategies

The primary strategy for the asymmetric synthesis of 2-phenylaziridine (B142167) from styrene (B11656) involves the catalytic transfer of a nitrene group to the double bond. The success of this approach hinges on the design of chiral catalysts that can effectively control the stereochemical outcome of the reaction. Transition metal complexes, featuring chiral ligands, have proven to be particularly effective in this regard, enabling high levels of enantioselectivity.

Metal-Catalyzed Asymmetric Aziridination of Alkenes

A variety of transition metals have been explored for their ability to catalyze the asymmetric aziridination of styrene. The choice of metal, the architecture of the chiral ligand, and the nature of the nitrene source are all critical parameters that influence the reaction's efficiency and stereoselectivity.

Copper complexes were among the first to be successfully employed in enantioselective aziridination. conicet.gov.ar The use of chiral C2-symmetrical bis(oxazoline) ligands in combination with copper(I) or copper(II) triflate has become a well-established method. conicet.gov.arnih.gov For instance, the aziridination of styrene using [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) as the nitrene source, catalyzed by a copper(I) triflate complex with a chiral bis(oxazoline) ligand, can produce the corresponding N-tosyl-2-phenylaziridine with high enantiomeric excess (e.e.). nsf.govnih.gov

One study demonstrated that the reaction of styrene with [N-(4-nitrobenzenesulfonyl)imino]phenyliodinane, catalyzed by copper(II) triflate and S,S-2,2'-isopropylidene-bis(4-phenyl-2-oxazoline), predominantly yields the aziridine (B145994) with an R-configuration. rsc.org The enantioselectivity of these reactions can be sensitive to the solvent and the specific substituents on the arenesulfonyl group of the iminoiodinane. rsc.orgnih.gov Mechanistic investigations combining experimental and computational results suggest that the reaction may proceed through a stepwise formation of the two N-C bonds. ubc.ca

Catalyst / LigandNitrogen SourceSubstrateYield (%)e.e. (%)ConfigurationReference
Cu(I) triflate / bis(oxazoline)PhI=NTsStyrene7694S nsf.gov
Cu(II) triflate / S,S-bis(4-phenyl-2-oxazoline)PhI=NNsStyrene-35R nih.gov
(bispidine)copper(II)-Styrene--- ubc.ca

Table 1: Representative Copper-Catalyzed Asymmetric Aziridination of Styrene. Note: Yields and e.e. values are representative and can vary based on specific reaction conditions.

Rhodium catalysts, particularly chiral dirhodium(II) complexes, have emerged as highly efficient systems for asymmetric aziridination. researchgate.net C4-symmetrical dirhodium(II) tetracarboxylates are capable of catalyzing the intermolecular aziridination of various substituted alkenes, including styrene, with sulfamates as the nitrene source. researchgate.netdntb.gov.ua These reactions proceed with high efficiency, affording aziridines in yields up to 95% and with excellent enantiomeric excesses of up to 99%. researchgate.netchemistryviews.org The reactions can be performed with low catalyst loadings and are scalable. researchgate.netdntb.gov.ua

For example, the reaction of styrene derivatives with p–tBu-phenylsulfamate, using a dirhodium(II) tetracarboxylate catalyst like Rh₂(S-tfpttl)₄, in the presence of an oxidant such as PhI(OPiv)₂, yields the desired aziridines with high stereocontrol. dntb.gov.uanih.gov More recently, planar chiral rhodium indenyl catalysts have been introduced for the enantioselective aziridination of unactivated alkenes, showcasing high functional group tolerance. nih.govmdpi.com Computational studies on some rhodium-catalyzed systems suggest a stepwise mechanism involving a rhodium nitrene intermediate. rsc.org

CatalystNitrogen SourceSubstrateYield (%)e.e. (%)Reference
Rh₂(S-tfpttl)₄p–tBu-phenylsulfamateStyrene8587.5:12.5 (e.r.) researchgate.net
Chiral dirhodium(II) tetracarboxylateSulfamatesSubstituted Alkenesup to 95up to 99 chemistryviews.org
Planar chiral rhodium indenyl catalyst-Unactivated Alkenes-High nih.govmdpi.com

Table 2: Performance of Rhodium Catalysts in Asymmetric Aziridination. e.r. = enantiomeric ratio.

Iron, being an earth-abundant and low-cost metal, presents an attractive alternative for catalysis. Iron-catalyzed aziridination of styrenes has been investigated, often using PhI=NTs as the nitrene source. acs.orglibretexts.org Studies using catalysts like FeII(PBI)₃₂ have shown that while aziridination occurs, the reaction can be less selective compared to other metal systems, sometimes yielding byproducts like styrene oxide and benzaldehyde (B42025). nih.govacs.orglibretexts.org The formation of these oxygenated byproducts can be attributed to the hydrolysis of a proposed iron-nitrene intermediate, especially in the presence of water. nih.govacs.orglibretexts.org

The reaction mechanism is often proposed to proceed through a radical intermediate in the rate-determining step. libretexts.orgsnnu.edu.cnsemanticscholar.org The electronic nature of substituents on the styrene ring can influence the reaction yield, with electron-donating groups generally leading to higher yields. acs.orglibretexts.org While achieving high enantioselectivity in iron-catalyzed aziridination has been challenging, progress has been made. For instance, a D2-symmetric macrocyclic tetra-N-heterocyclic carbene (NHC) iron complex has been synthesized and used for asymmetric aziridination, although the enantiomeric excesses were modest in some cases. mdpi.com

CatalystNitrogen SourceSubstrateAziridine Yield (%)e.e. (%)Reference
FeII(PBI)₃₂PhI=NTsStyrene4.2- acs.org
D2-symmetric tetra-NHC Iron ComplexAryl AzidesAliphatic Alkenes-Low to measurable mdpi.com
Iron(II) triflatePhI=NTsEnol silyl (B83357) ethers-- nih.gov

Table 3: Iron-Catalyzed Aziridination of Styrene and Other Alkenes. Note: Yields can be low due to byproduct formation.

Cobalt complexes, particularly those based on chiral porphyrins, have proven effective for asymmetric olefin aziridination. D2-symmetric chiral porphyrins complexed with cobalt(II) can catalyze the reaction of styrenyl substrates with nitrene sources like diphenylphosphoryl azide (B81097) (DPPA), producing N-phosphorus-substituted aziridines in moderate to high yields with good enantioselectivities. The mechanism is suggested to involve a metalloradical pathway.

Another effective system utilizes a Co(II) catalyst with trichloroethoxysulfonyl azide (TcesN₃) as the nitrene source. This method allows for the asymmetric aziridination of various alkenes under mild conditions, resulting in the corresponding N-Tces-aziridines in high yields and with excellent enantioselectivities. The development of cobalt-based metalloradical systems has also enabled asymmetric aziridination of alkenes with organic azides through a stepwise radical mechanism. nih.gov

Catalyst SystemNitrogen SourceSubstrateYielde.e. (%)Reference
[Co(3,5-Di(t)Bu-ChenPhyrin)]Diphenylphosphoryl azide (DPPA)OlefinsModerate to HighGood
Co(II)-based systemTrichloroethoxysulfonyl azide (TcesN₃)AlkenesHighExcellent
Co(II)-porphyrin complexesOrganic azidesOlefins-- nih.gov

Table 4: Cobalt-Catalyzed Asymmetric Aziridination of Alkenes.

A comprehensive search of the scientific literature did not yield specific examples or detailed research findings for the use of zirconium-catalyzed systems in the asymmetric aziridination of alkenes to produce (2R)-2-phenylaziridine or its derivatives. While chiral zirconium catalysts are known to be effective in other asymmetric transformations such as alkene hydroamination, C-C bond formation, and cyclization of aminoalkenes, their application in asymmetric aziridination appears to be an area that is not yet established or widely reported. researchgate.netrsc.orgmdpi.com

Scandium-Catalyzed Systems

Scandium-based catalysts have emerged as effective tools in the synthesis of chiral aziridines and their derivatives. Scandium(III) triflate (Sc(OTf)₃), a versatile Lewis acid, has been shown to catalyze various transformations involving aziridines. For instance, Sc(OTf)₃ at a low loading of 1 mol% efficiently catalyzes the aminolysis of meso-N-phenyl aziridines, yielding valuable 1,2-diamines in good to excellent yields. organic-chemistry.org While this demonstrates the utility of scandium in activating the aziridine ring, more direct applications in the asymmetric synthesis of the aziridine core itself are also being explored.

One notable example is the kinetic resolution of 2H-azirines through imine amidation, a process that can be catalyzed by chiral scandium complexes. mdpi.com In a study by Liu and Feng, a chiral scandium complex, generated in situ from ScCl₃·6H₂O and a chiral N,N'-dioxide ligand, was utilized. This system was effective in promoting a domino ring-opening/cyclization/retro-Mannich reaction of cyclopropyl (B3062369) ketones with aryl 1,2-diamines to produce benzimidazole (B57391) derivatives with high enantioselectivities (80–97% ee). mdpi.com While not a direct synthesis of this compound, this highlights the potential of chiral scandium catalysts to control stereochemistry in reactions involving strained three-membered rings.

Furthermore, salen-scandium(III) triflate complexes have been successfully employed in the asymmetric (3 + 2) annulation of aziridines with aldehydes. This reaction proceeds through the formation of an azomethine ylide intermediate, generated by the scandium-catalyzed ring opening of the aziridine, which then undergoes a cycloaddition with the aldehyde to produce optically active oxazolidine (B1195125) derivatives with good to excellent enantioselectivities. nih.gov

Asymmetric Aziridination of Imines

The direct asymmetric aziridination of imines represents one of the most straightforward approaches to chiral aziridines. Several methodologies have been developed to achieve this transformation with high stereocontrol.

Ylide-Based Methodologies

The reaction of sulfur ylides with imines, often referred to as the Corey-Chaykovsky aziridination, is a powerful method for the synthesis of aziridines. The stereochemical outcome of this reaction can be controlled by using chiral auxiliaries on the imine or by employing chiral sulfonium (B1226848) salts to generate the ylide.

In one approach, chiral non-racemic sulfinyl imines have been reacted with sulfur ylides to afford the corresponding aziridines in high yields and with good stereoselection. nih.govnih.gov The sulfur ylides can be generated in situ by the thermal decarboxylation of carboxymethylsulfonium betaines. nih.govnih.gov The diastereomeric ratio of the resulting aziridines was observed to be dependent on the electronic nature of the substituents on the aryl group of the imine, with electron-deficient systems generally providing higher diastereoselectivity. nih.govtandfonline.com

An alternative strategy involves the use of a chiral sulfonium salt in combination with a strong organic base to mediate the asymmetric methylene (B1212753) transfer to an imine. rsc.orgrsc.org A systematic study identified triisopropylphenyl sulfonylimines as suitable substrates for this process. Using a simple salt derived from (2R,5R)-2,5-diisopropyl thiolane, a range of imines were converted to their corresponding aziridines with excellent yields, albeit with modest enantiomeric excesses (19–30% ee). rsc.orgrsc.org

The following table summarizes representative results for the ylide-based aziridination of imines.

Imine SubstrateYlide Generation MethodChiral SourceDiastereomeric Ratio (dr) or Enantiomeric Excess (ee)Yield (%)
N-(tert-butylsulfinyl)benzaldimineThermal decarboxylationN-sulfinyl group95:5 dr85
N-(p-chlorobenzylidene)-p-toluenesulfonamideChiral sulfonium salt(2R,5R)-2,5-diisopropyl thiolane25% ee90
N-(p-nitrobenzylidene)-p-toluenesulfonamideThermal decarboxylationN-sulfinyl group>98:2 dr92
Organometallic Reagent Additions

The addition of organometallic reagents to imines is a fundamental C-C bond-forming reaction that can be a key step in the synthesis of aziridine precursors. nih.gov While this method is more commonly associated with the synthesis of chiral amines, the resulting amino alcohol or diamine can be subsequently cyclized to form the aziridine ring. The stereochemistry of the addition can be controlled by using a chiral catalyst or a chiral auxiliary on the imine.

Barbier-type reactions, where the organometallic reagent is generated in situ, offer a convenient one-pot procedure. For example, the allylation of imines can be achieved using zinc powder, providing a direct route to homoallylic amines. nih.gov The development of catalytic asymmetric versions of these additions is an active area of research. elsevierpure.com The addition of organozinc reagents to aldehydes, a well-established process, has served as a model for the development of analogous additions to imines. elsevierpure.com

Catalytic Asymmetric Additions to Imines

The use of chiral catalysts to promote the asymmetric addition of various nucleophiles to imines is a highly effective strategy for the synthesis of enantioenriched aziridines. Chiral Lewis acids have been shown to activate the imine towards nucleophilic attack and control the stereochemical outcome.

A notable example is the use of a chiral VAPOL-boron Lewis acid catalyst in the aziridination of N-Boc imines with diazo compounds. acs.org This methodology allows for the direct asymmetric catalytic synthesis of trisubstituted aziridines with excellent diastereo- and enantioselectivities. acs.org

Copper(I) complexes with chiral ligands, such as bis(oxazolinyl)pyridine (pybox), have been used to catalyze the enantioselective addition of terminal alkynes to imines, producing propargylamines with high enantiomeric excess. nih.gov These products can serve as precursors for chiral aziridines.

Asymmetric Reduction of 2H-Azirines

The asymmetric reduction of 2H-azirines provides a direct route to enantioenriched aziridines. This approach is particularly attractive as 2H-azirines can be prepared from various starting materials.

The first enantioselective reduction of aromatic 2H-azirines was achieved using an aminoalcohol-[RuCl₂(p-cymene)]₂ catalyzed asymmetric transfer hydrogenation reaction, affording aziridines with up to 70% ee. rsc.org

More recently, a copper hydride-catalyzed kinetic resolution of racemic 2H-azirines has been developed for the asymmetric preparation of N-H aziridine-2-carboxylates. This method provides access to both the enantioenriched aziridine and the unreacted 2H-azirine with high levels of enantioselectivity (up to 94% ee for the aziridine) and excellent diastereoselectivity (>20:1). chemrxiv.org

The following table presents data from a study on the kinetic resolution of 2H-azirines. chemrxiv.org

2H-Azirine SubstrateLigandYield of cis-aziridine (%)Enantiomeric Excess of cis-aziridine (%)Selectivity Factor (s)
Methyl 3-phenyl-2H-azirine-2-carboxylate(R)-DTBM-SEGPHOS417-
tert-Butyl 3-phenyl-2H-azirine-2-carboxylateChiral Phosphine Ligand488936
Methyl 3-(4-chlorophenyl)-2H-azirine-2-carboxylateChiral Phosphine Ligand499268

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies offer a powerful means to construct the aziridine ring with defined stereochemistry. These methods often involve the formation of a C-N bond from a suitably functionalized acyclic precursor.

One such approach is the intramolecular oxidative C(sp³)–H amination of β-amino ketones. This method, mediated by KI/TBHP, allows for the synthesis of a variety of trans-2,3-disubstituted aziridines in good yields under mild conditions. rsc.org

A highly enantioselective synthesis of alkyl-substituted chiral aziridines has been achieved through a copper hydride-catalyzed intramolecular hydroamination of allylic hydroxylamine (B1172632) esters. acs.org This protocol proceeds with a high degree of regio- and enantiocontrol, affording the aziridine products in good to excellent yields and in highly enantioenriched form.

Phenolate-induced intramolecular ring-opening cyclization of N-tosylaziridines bearing a tethered aryl substituent has also been reported. While this method involves the transformation of a pre-existing aziridine, it demonstrates a novel intramolecular approach to functionalized heterocyclic systems derived from aziridines. rsc.org

Wenker Synthesis and its Chiral Adaptations

The Wenker synthesis, a classical method for aziridine formation, involves the dehydration of β-amino alcohols. Initially requiring harsh conditions, modern adaptations have enabled the synthesis of chiral aziridines with retention of stereochemistry. An improved, mild Wenker synthesis has been successfully applied to the preparation of N-H aziridines from vicinal amino alcohols. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org This modified procedure involves the conversion of the amino alcohol to its hydrogen sulfate (B86663) ester using chlorosulfonic acid, followed by cyclization with a base like sodium hydroxide (B78521) or sodium carbonate. organic-chemistry.org

A specific example is the synthesis of (S)-2-phenylaziridine from (S)-2-amino-2-phenylethanol, which proceeds with a good yield and maintains high optical purity. thieme-connect.com This demonstrates the utility of chiral adaptations of the Wenker synthesis for accessing enantiopure aziridines.

Starting MaterialProductYield (%)Optical Rotation
(S)-2-amino-2-phenylethanol(S)-2-Phenylaziridine78[α]D²⁰ -41.8 (c 8.6, EtOH)
Data sourced from an improved and mild Wenker synthesis protocol. thieme-connect.com
Cyclization of Amino Alcohol Derivatives

The intramolecular cyclization of appropriately modified amino alcohol derivatives provides another reliable route to chiral aziridines. A common strategy involves converting the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic attack by the amino group. The Mitsunobu reaction, for instance, has been employed for the synthesis of N-substituted chiral aziridines from the corresponding β-amino alcohols. nih.gov

This method has been used to synthesize a derivative of this compound, specifically (2R)-Pyridin-2-yl-1-[(S)-1-phenylethyl]-aziridine, from the corresponding amino alcohol precursor. The reaction proceeds by treating the amino alcohol with triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD). nih.gov

Starting Amino AlcoholReagentsProductYield (%)
(1R)-1-Phenyl-2-[(S)-1-(pyridin-2-yl)ethylamino]ethanolPPh₃, DEAD(2R)-Pyridin-2-yl-1-[(S)-1-phenylethyl]-aziridine82
Data from the synthesis of a chiral aziridine via the Mitsunobu reaction. nih.gov
Halogen-Mediated Cyclization

Halogen-mediated cyclization represents a powerful strategy for the stereoselective synthesis of heterocycles. In the context of aziridine synthesis, this approach typically involves the in-situ formation of a β-haloamine from a β-amino alcohol, which then undergoes intramolecular cyclization to form an aziridinium (B1262131) ion intermediate. Subsequent nucleophilic attack or deprotonation can then lead to the desired aziridine.

While the direct application of this method for the synthesis of this compound is not extensively detailed in the provided context, the fundamental steps involve the activation of the hydroxyl group of a chiral amino alcohol, such as (1R,2S)-2-amino-1-phenylethanol, with a halogenating agent to form a transient halonium ion or a β-haloamine. This intermediate then cyclizes in a stereospecific manner. The regioselectivity and stereoselectivity of the ring-opening of the resulting aziridinium ion are crucial for obtaining the desired product. rsc.org Further research is needed to provide specific examples and yields for the synthesis of this compound using this methodology.

Synthesis via Carbene and Nitrene Precursors

Reactions of Olefins with Nitrene Sources

The direct aziridination of olefins via the transfer of a nitrene group is a highly atom-economical and efficient method for constructing the aziridine ring. Asymmetric catalysis of this reaction allows for the enantioselective synthesis of chiral aziridines. The reaction of styrene with a suitable nitrene source in the presence of a chiral catalyst is a direct route to enantiomerically enriched 2-phenylaziridines. researchgate.netrsc.orgelectronicsandbooks.com

Copper complexes with chiral bis(oxazoline) ligands have been shown to be effective catalysts for the asymmetric aziridination of styrene. researchgate.netelectronicsandbooks.com The choice of nitrene precursor, such as [N-(p-nitrophenylsulfonyl)imino]phenyliodinane (PhI=NNs), can significantly influence both the chemical yield and the enantioselectivity of the reaction. researchgate.net By optimizing reaction parameters like the solvent and the molar ratio of reactants, high enantiomeric excesses can be achieved. researchgate.netelectronicsandbooks.com

OlefinNitrene SourceCatalyst SystemYield (%)ee (%)
StyrenePhI=NNsCu(OTf)₂ / Bis(oxazoline) ligand-up to 61
StyrenePhI=NNsCuHY zeolite / Bis(oxazoline) ligand-up to 95
Data from copper-catalyzed asymmetric aziridination of styrene. researchgate.netelectronicsandbooks.com

Reactions of Imines with Carbene Sources

The reaction of imines with carbenes or carbene equivalents, often referred to as the aza-Darzens reaction, provides a convergent approach to aziridines. reading.ac.uk This method involves the addition of a carbene to the C=N double bond of an imine. The use of chiral catalysts or chiral auxiliaries on the imine or carbene precursor can induce stereoselectivity, leading to the formation of chiral aziridines.

While specific examples for the synthesis of this compound were not detailed in the provided search results, the general principle involves the reaction of a benzaldehyde-derived imine with a suitable carbene source. For instance, diazo compounds can serve as carbene precursors in the presence of a chiral catalyst.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient pathway to complex molecules, including chiral aziridines. nih.govnih.gov A notable example is the catalytic asymmetric aziridination of aldehydes, which proceeds through the in situ formation of an imine. nih.gov

This approach avoids the need to pre-form and isolate the often-unstable imine intermediate. In a typical reaction, an aldehyde, an amine, and a diazo compound are combined in the presence of a chiral catalyst. For the synthesis of derivatives of 2-phenylaziridine, benzaldehyde would be a key starting material. Chiral Brønsted acids, such as those derived from VAPOL ligands, have proven to be effective catalysts for this transformation, affording aziridine-2-carboxylates with high diastereo- and enantioselectivity. nih.gov

AldehydeAmineDiazo CompoundCatalystYield (%)ee (%)
BenzaldehydeMEDAM amineEthyl diazoacetate(S)-VAPOL-boroxinate9798
Data from a three-component catalytic asymmetric aziridination reaction. nih.gov

Supramolecular Catalysis in Aziridine Synthesis

Supramolecular catalysis, which utilizes the principles of host-guest chemistry to create organized and confined reaction environments, has shown promise in asymmetric aziridination. These systems can enhance enantioselectivity by pre-organizing the substrates in a chiral pocket, thereby favoring the formation of one enantiomer over the other.

A notable example involves the use of a self-assembled, chiral supramolecular host as a catalyst for the asymmetric aza-Darzens condensation. This approach has been successfully applied to the synthesis of chiral aziridines with high enantioselectivity.

Research Findings:

Bierschenk and colleagues have reported the development of a library of chiral biscatecholate ligands that can be used to construct enantiopure gallium-based supramolecular hosts. nih.gov These hosts serve as effective catalysts for the asymmetric aza-Darzens condensation between aromatic amines, aldehydes, and ethyl 2-diazopropanoate to produce aziridines. nih.gov The diversification of the supramolecular host by introducing various chiral amides at its apex allows for the fine-tuning of the catalyst's stereochemical influence. nih.gov

In a key finding, the use of these supramolecular hosts as catalysts resulted in the formation of aziridine products with enantioselectivities of up to 98% ee and in excellent yields. nih.gov The confined chiral environment of the supramolecular cage is believed to be crucial for achieving such high levels of stereocontrol. nih.gov

Catalyst SystemSubstratesProductEnantiomeric Excess (ee)Yield
Enantiopure Gallium-Based Supramolecular HostAromatic amines, Aldehydes, Ethyl 2-diazopropanoateAziridine derivativesup to 98%Excellent

This table summarizes the performance of a supramolecular catalyst in the asymmetric aza-Darzens condensation for the synthesis of chiral aziridines.

While direct applications of cyclodextrins and calixarenes as supramolecular catalysts for the synthesis of this compound are still emerging, their potential in chiral recognition and catalysis suggests they are promising candidates for future developments in this area. nih.gov

Derivatization during Synthesis to Control Stereochemistry

A powerful strategy to control the stereochemistry of 2-phenylaziridine is the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily attached to one of the reactants, directing the stereochemical outcome of the aziridination reaction. The auxiliary is subsequently removed to yield the desired enantiomerically enriched aziridine.

Detailed Research Findings:

Several research groups have explored the use of chiral auxiliaries for the diastereoselective aziridination of styrene and its derivatives. This method relies on the chiral auxiliary to create a diastereomeric transition state that favors the formation of one diastereomer of the aziridine product.

One approach involves the use of chiral 3-acetoxyaminoquinazolin-4(3H)-ones as the nitrene source. The reaction of (S)-3-acetoxyamino-2-[1-(t-butyldimethylsilyloxy)ethyl]quinazolin-4(3H)-one with styrene and β-substituted styrenes leads to the corresponding aziridines with good diastereoselectivity. researchgate.net The presence of the chiral substituent at the 2-position of the quinazolinone effectively controls the facial selectivity of the alkene attack. researchgate.net

Chiral AuxiliaryAlkene SubstrateDiastereomeric Ratio (d.r.)
(S)-3-acetoxyamino-2-[1-(t-butyldimethylsilyloxy)ethyl]quinazolin-4(3H)-oneStyrene5:1
(S)-3-acetoxyamino-2-[1-(t-butyldimethylsilyloxy)ethyl]quinazolin-4(3H)-one(E)-β-methylstyrene>20:1
(S)-3-acetoxyamino-2-[1-(t-butyldimethylsilyloxy)ethyl]quinazolin-4(3H)-one(E)-β-trimethylsilylstyrene1:1

This table illustrates the diastereoselectivity achieved in the aziridination of various styrene derivatives using a chiral quinazolinone-based auxiliary. researchgate.net

Another effective strategy employs chiral sulfinamide groups as both a nucleophile and a chiral directing group. A one-step, copper-catalyzed radical aminotrifluoromethylation of alkenes using a chiral sulfinamide has been developed for the synthesis of aziridines with multiple chiral centers. rsc.org This method provides access to a wide variety of substituted aziridines with good chemical yields and excellent diastereoselectivity. rsc.org The chiral sulfinamide auxiliary can be subsequently removed under mild conditions to afford the free aziridine.

The reaction of chiral imines with dimethylsulfonium methylide also provides a facile route to asymmetric aziridine synthesis. The diastereoselective addition of the ylide to imines derived from chiral amines, such as (S)-N-tert-butanesulfinyl ketimines, results in the formation of trifluoromethylated aziridines with good to excellent diastereoselectivities (86:14 to >99:1 dr). researchgate.net The sulfinyl group can then be removed to yield the chiral aziridine.

These examples demonstrate the utility of derivatization with chiral auxiliaries as a robust and reliable method for controlling the stereochemistry during the synthesis of this compound and its derivatives. The choice of the chiral auxiliary and the reaction conditions are critical for achieving high levels of diastereoselectivity.

Stereoselective Reactivity and Transformations of 2r 2 Phenylaziridine

Stereospecific Ring-Opening Reactions

The stereospecific nature of ring-opening reactions of (2R)-2-phenylaziridine allows for the transfer of chirality from the starting material to the product, a key strategy in asymmetric synthesis.

Nucleophilic attack is the most common mode of reactivity for activated aziridines. The regiochemical and stereochemical outcomes are highly predictable and depend on the nature of the nucleophile and the reaction conditions, including the type of catalysis employed.

The ring-opening of N-activated this compound with various nucleophiles proceeds with high regioselectivity. Nucleophilic attack occurs almost exclusively at the C2 carbon (the benzylic position). This selectivity is attributed to the ability of the adjacent phenyl group to stabilize the partial positive charge that develops at the benzylic carbon in the transition state of an SN2-like reaction. The reaction is also highly stereoselective, proceeding via an SN2 mechanism that results in the inversion of the stereocenter's configuration.

O-Nucleophiles : Alcohols and water serve as effective oxygen nucleophiles, particularly under Lewis acid catalysis, to yield β-amino ethers and alcohols, respectively. For example, the ring-opening of (R)-2-phenyl-N-tosylaziridine with various alcohols in the presence of a Lewis acid produces the corresponding (S)-1,2-amino ethers in high yields and with significant retention of enantiomeric purity, indicating a clean inversion of configuration.

N-Nucleophiles : Nitrogen nucleophiles, such as amines and azides, react similarly to produce 1,2-diamines. The reaction provides a direct route to chiral vicinal diamines, which are important ligands and synthetic intermediates.

S-Nucleophiles : Thiols can be used as sulfur nucleophiles to open the aziridine (B145994) ring, affording β-aminothiols and their derivatives. This reaction also follows the established pattern of regioselective attack at the benzylic carbon with stereochemical inversion.

The predictable regio- and stereoselectivity make this reaction a reliable method for the synthesis of enantioenriched 1,2-difunctional compounds.

Table 1: Regioselective Ring-Opening of (R)-2-Phenyl-N-tosylaziridine with O-Nucleophiles.
Nucleophile (Alcohol)Lewis AcidProductYield (%)Enantiomeric Excess (ee, %)Reference
MethanolCu(OTf)2(S)-N-(2-methoxy-2-phenylethyl)-4-methylbenzenesulfonamide9492 documentsdelivered.com
Benzyl (B1604629) alcoholCu(OTf)2(S)-N-(2-(benzyloxy)-2-phenylethyl)-4-methylbenzenesulfonamide9586 documentsdelivered.com
Allyl alcoholCu(OTf)2(S)-N-(2-(allyloxy)-2-phenylethyl)-4-methylbenzenesulfonamide8884 documentsdelivered.com
Propargyl alcoholCu(OTf)2(S)-N-(2-phenyl-2-(prop-2-yn-1-yloxy)ethyl)-4-methylbenzenesulfonamide9284 documentsdelivered.com

In the presence of a Brønsted acid, the aziridine nitrogen is protonated to form a highly reactive aziridinium (B1262131) ion. This protonation significantly weakens the C-N bonds and increases the electrophilicity of the ring carbons. The subsequent nucleophilic attack is highly regioselective at the C2 benzylic carbon. The mechanism of this acid-catalyzed opening can have characteristics of both SN1 and SN2 pathways. The transition state involves significant positive charge buildup on the benzylic carbon, which is stabilized by the phenyl ring. This SN1-like character directs the nucleophile to the more substituted carbon, leading to the formation of the corresponding β-amino alcohol, ether, or ester with a high degree of regioselectivity.

Lewis acids are highly effective promoters for the ring-opening of activated aziridines. They function by coordinating to the nitrogen atom (or a carbonyl oxygen of an N-acyl group), which increases the polarization of the C-N bonds and activates the ring toward nucleophilic attack. This strategy avoids the use of strong Brønsted acids and often proceeds under milder conditions. The reaction proceeds via a stereospecific SN2 pathway, resulting in a complete inversion of configuration at the carbon center undergoing attack. A variety of Lewis acids, including copper(II) triflate (Cu(OTf)2), boron trifluoride etherate (BF3·OEt2), and zinc(II) halides, have been successfully employed. The choice of Lewis acid can influence the reaction rate and, in some cases, the enantioselectivity, as partial racemization can occur if the conditions promote equilibration.

Table 2: Lewis Acid-Mediated Cycloaddition of (R)-2-Phenyl-N-tosylaziridine with Acetone.
Lewis AcidSolventProductYield (%)Enantiomeric Excess (ee, %)Reference
Cu(OTf)2Acetone(R)-2,2-dimethyl-5-phenyl-3-tosyloxazolidine9662 capes.gov.br
Zn(OTf)2Acetone(R)-2,2-dimethyl-5-phenyl-3-tosyloxazolidine9364 capes.gov.br
BF3·OEt2Acetone(R)-2,2-dimethyl-5-phenyl-3-tosyloxazolidine9474 capes.gov.br

Reductive ring-opening of this compound can be achieved using hydride reagents or through catalytic hydrogenation, leading to the formation of β-phenylethylamines.

Hydride Reagents : Reagents such as lithium aluminum hydride (LiAlH4) can open the aziridine ring. The hydride ion (H⁻) acts as the nucleophile, attacking the electrophilic carbon of the ring. Consistent with other nucleophilic additions, the attack occurs regioselectively at the C2 benzylic carbon, cleaving the C2-N bond to yield, after workup, 2-phenyl-ethylamine derivatives. If the nitrogen is substituted with a reducible group (like a tosyl or benzyl group), this group may also be cleaved under the reaction conditions.

Catalytic Hydrogenation : The C-N bonds of aziridines can be cleaved by catalytic hydrogenolysis. For 2-phenylaziridine (B142167) derivatives, this cleavage occurs preferentially at the benzylic C2-N bond. The stereochemical outcome of the hydrogenolysis is notably dependent on the catalyst used. Hydrogenolysis of optically active 2-methyl-2-phenylaziridine (B3031282) over a palladium catalyst proceeds with inversion of configuration. documentsdelivered.com In contrast, using a platinum catalyst leads to the product with retention of configuration. This catalyst-dependent stereoselectivity provides a valuable tool for controlling the stereochemical outcome of the reduction.

This compound can serve as a precursor to chiral azomethine ylides, which are potent 1,3-dipoles for cycloaddition reactions. The generation of the ylide is typically achieved through thermal or photochemical activation, which induces a stereospecific electrocyclic ring-opening of the C2-C3 bond of the aziridine. According to Woodward-Hoffmann rules, the stereochemistry of the ring-opening (conrotatory or disrotatory) is determined by the reaction conditions (thermal vs. photochemical).

Once formed, the transient azomethine ylide can be trapped in situ by a suitable dipolarophile, such as an alkene or an aldehyde, in a [3+2] cycloaddition reaction. This process generates five-membered nitrogen-containing heterocycles, such as pyrrolidines or oxazolidines, respectively. The stereochemistry of the original aziridine is transferred to the ylide and subsequently to the final cycloadduct, making this a powerful method for the asymmetric synthesis of complex heterocyclic systems. For example, the reaction of an azomethine ylide generated from a 2-phenylaziridine derivative with an olefin dipolarophile can lead to the formation of highly substituted, enantioenriched pyrrolidines.

Rearrangement Reactions

Under certain reaction conditions, particularly in the presence of Lewis acids, N-activated 2-phenylaziridines can undergo rearrangement to form more stable enamine structures. This isomerization can be a competing pathway in reactions designed to proceed via ring-opening. For instance, in an attempted [3+2] cycloaddition, N-tosyl-2-methyl-2-phenylaziridine was found to be susceptible to isomerization, furnishing the corresponding enamine as a mixture of E and Z isomers instead of the expected cycloadduct. nih.gov This reactivity highlights the delicate balance between different reaction pathways available to activated aziridines. Studies have also focused on the synthesis and transformation of aziridine-based enamine intermediates into other heterocyclic systems. researchgate.net

N-Tosyl-2-phenylaziridine can function as a "masked" 1,3-dipole in formal [3+2] cycloaddition reactions with non-activated alkenes. researchgate.netresearchgate.net Upon activation with a strong Lewis acid like boron trifluoride etherate (BF₃·Et₂O), the aziridine ring opens, and the resulting intermediate reacts with various alkenes to produce substituted pyrrolidines. This reaction, which can be described as a carboamination, provides a convenient route to spiropyrrolidines when methylenecycloalkenes are used as the reaction partners. researchgate.netresearchgate.net This transformation demonstrates the ability to engage less reactive, non-electron-deficient alkenes in cycloadditions by leveraging the high reactivity of the Lewis acid-activated aziridine.

Lithiation and Asymmetric Functionalization

The direct, stereoselective functionalization of the aziridine ring without ring-opening represents a powerful strategy for molecular construction. The benzylic C-H bond at the C2 position of 2-phenylaziridine is acidic enough to be deprotonated by a strong base, enabling regioselective α-lithiation. For this strategy to be effective in asymmetric synthesis, the resulting α-lithiated intermediate must be configurationally stable under the reaction conditions.

It has been demonstrated that N-tert-butylsulfonyl-(R)-2-phenylaziridine undergoes highly regioselective lithiation at the benzylic position upon treatment with n-butyllithium (n-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in diethyl ether. nih.govacs.org The resulting α-lithiated aziridine is remarkably configurationally stable. This stability allows the intermediate to be trapped with a wide range of electrophiles with retention of configuration, producing α,α-disubstituted aziridines as single enantiomers (er >98:2). nih.govacs.org This high fidelity contrasts sharply with the configurational lability observed in analogous α-lithiated azetidines, underscoring the unique influence of the three-membered ring. uniba.itnih.gov The sequential lithiation and electrophilic trapping can be repeated to afford a stereocontrolled route to trisubstituted aziridines. nih.gov

Table 3: Stereospecific Trapping of α-Lithiated (R)-N-tert-Butylsulfonyl-2-phenylaziridine Data from a study on the regio- and stereospecific lithiation of N-Bus-phenylaziridine. nih.govacs.org

Electrophile Product Yield (%) Enantiomeric Ratio (er)
D₂O (2R)-2-deuterio-2-phenylaziridine derivative 95 >98:2
CH₃I (2R)-2-methyl-2-phenylaziridine derivative 90 >98:2
CH₂=CHCH₂Br (2R)-2-allyl-2-phenylaziridine derivative 85 >98:2
PhCHO (R)-CH(OH)Ph substituted aziridine 82 >98:2
(CH₃)₂CO (R)-C(OH)(CH₃)₂ substituted aziridine 88 >98:2
I₂ (2R)-2-iodo-2-phenylaziridine derivative 80 >98:2

Stereocontrol in Electrophile Trapping of Aziridinyllithium Intermediates

The deprotonation of N-protected this compound at the benzylic C-2 position generates a chiral aziridinyllithium intermediate. The stereochemical outcome of subsequent reactions with electrophiles is critically dependent on the configurational stability of this organolithium species.

Detailed studies on N-tert-butylsulfonyl-(2R)-2-phenylaziridine have demonstrated that lithiation at the benzylic position proceeds with a high degree of stereocontrol. The use of n-butyllithium in the presence of TMEDA in diethyl ether allows for the efficient generation of the corresponding α-lithioaziridine. Crucially, this intermediate has been shown to be configurationally stable under the reaction conditions. nih.gov

Trapping of this lithiated species with a variety of electrophiles occurs with retention of configuration at the carbon bearing the lithium, leading to the formation of α,α-disubstituted aziridines as single enantiomers (enantiomeric ratio >98:2). nih.gov This high stereofidelity underscores the utility of this methodology for the asymmetric synthesis of highly substituted aziridines.

The following table summarizes the stereoselective trapping of the lithiated intermediate derived from (R)-N-tert-butylsulfonyl-2-phenylaziridine with various electrophiles:

ElectrophileProductYield (%)Enantiomeric Ratio (er)
D₂O(2R)-N-tert-butylsulfonyl-2-deuterio-2-phenylaziridine85>98:2
CH₃I(2R)-N-tert-butylsulfonyl-2-methyl-2-phenylaziridine78>98:2
CH₂=CHCH₂Br(2R)-N-tert-butylsulfonyl-2-allyl-2-phenylaziridine75>98:2
PhCHO(2R,αS)-N-tert-butylsulfonyl-2-(hydroxy(phenyl)methyl)-2-phenylaziridine70>98:2 (as a single diastereomer)

Data synthesized from findings reported in Musio, B., et al. (2009). nih.gov

Influence of Protecting Groups on Lithiation Outcomes

The choice of the nitrogen protecting group (PG) is paramount in directing the outcome of the lithiation of this compound. The protecting group influences not only the acidity of the C-2 proton but also the stability and reactivity of the resulting aziridinyllithium intermediate.

Electron-withdrawing protecting groups, such as sulfonyl groups (e.g., tert-butylsulfonyl, bus), are particularly effective in facilitating deprotonation at the adjacent benzylic carbon. The tert-butylsulfonyl (bus) group, for instance, enhances the kinetic acidity of the C-2 proton, allowing for lithiation to occur selectively at this position over other potential sites. nih.gov Furthermore, such electron-withdrawing groups can stabilize the resulting carbanion through inductive effects and by coordination with the lithium cation, contributing to the configurational stability of the organolithium intermediate.

In contrast, electron-donating protecting groups, such as alkyl groups, would be expected to decrease the acidity of the C-2 proton, making lithiation more challenging. Moreover, they may not provide the same level of stabilization for the resulting carbanion, potentially leading to lower stereocontrol due to a more configurationally labile intermediate.

The nature of the protecting group can also influence the regioselectivity of deprotonation. While a bulky and electron-withdrawing group like the tert-butylsulfonyl group directs lithiation to the C-2 position, other protecting groups might favor deprotonation at the aziridine nitrogen or even on the phenyl ring, depending on the reaction conditions.

Protecting Group TypeEffect on C-2 Proton AcidityStabilization of Lithiated IntermediateExpected Stereocontrol
Electron-withdrawing (e.g., -SO₂R) IncreasedHigh (inductive/coordination)High
Electron-donating (e.g., -Alkyl) DecreasedLowPotentially lower
Bulky Silyl (B83357) Groups (e.g., -TBDPS) ModerateModerate (steric hindrance)Moderate to High

Derivatization Strategies Post-Synthesis

Following the synthesis and stereoselective functionalization of the this compound core, further derivatization can be achieved through reactions involving the nitrogen atom or by transformations of the functional groups introduced onto the ring.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the aziridine ring in this compound, particularly after removal of a protecting group to yield the parent NH-aziridine, is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation is typically achieved by treating the N-H aziridine with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to avoid competitive ring-opening of the strained aziridine. Common bases include potassium carbonate or triethylamine (B128534). The reaction proceeds via an SN2 mechanism, where the aziridine nitrogen displaces the halide from the alkylating agent.

N-Acylation involves the reaction of the N-H aziridine with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to scavenge the acid byproduct. organic-chemistry.org The nucleophilicity of the aziridine nitrogen allows for the formation of an N-acylaziridine. It is noteworthy that the reactivity of the aziridine nitrogen is influenced by substituents on the ring; for instance, the nitrogen in 2-acylaziridines is sufficiently nucleophilic to react with acid chlorides, initiating a sequence of reactions that can lead to ring-opened products. bioorg.org

Functional Group Interconversions on the Aziridine Ring

The functional groups introduced onto the aziridine ring through the stereoselective trapping of lithiated intermediates can be further manipulated. A key transformation of functionalized 2-phenylaziridines is the nucleophilic ring-opening of the strained three-membered ring. This reaction is often regioselective, with the nucleophile attacking the more substituted carbon (the benzylic C-2 position) due to the stabilization of the partial positive charge that develops in the transition state.

For example, α,α-disubstituted N-tert-butylsulfonyl-2-phenylaziridines, synthesized as described in section 3.2.2, undergo efficient ring-opening reactions, providing access to synthetically valuable 1,2- and 1,4-diamines with high stereocontrol. nih.gov This highlights the utility of this compound as a chiral building block for the synthesis of more complex, stereochemically defined nitrogen-containing molecules.

Furthermore, other functional groups introduced via electrophilic trapping can be transformed using standard organic synthesis methodologies, provided the reaction conditions are compatible with the strained aziridine ring. For instance, a hydroxyl group introduced by trapping with an aldehyde can be protected or oxidized, while an allyl group can undergo various olefin metathesis or addition reactions.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways for Asymmetric Synthesis

The asymmetric synthesis of 2-phenylaziridine (B142167), typically from styrene (B11656), is achieved through various metal-catalyzed nitrene transfer reactions. The elucidation of these reaction pathways has been a significant area of research, with mechanisms often debated between concerted and stepwise pathways involving different types of intermediates.

Metal-Catalyzed Nitrene Transfer: Transition-metal catalyzed aziridination is a prominent method for synthesizing aziridines from alkenes. acs.org The active catalyst is often a metal-nitrene (or metal-nitrenoid) species, generated from a nitrene source like [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) or organic azides. acs.orgresearchgate.net

Copper Catalysis: Mechanistic studies combining kinetic experiments and Density Functional Theory (DFT) calculations on copper-catalyzed aziridination have suggested a Cu(I)/Cu(III) catalytic cycle. acs.org The rate-determining step is proposed to be the formation of the copper-nitrene species. The reaction pathways for the subsequent nitrene transfer to the alkene can be complex, with possibilities including a nonradical concerted or consecutive formation of the two N-C bonds, or pathways involving singlet or triplet biradical intermediates. acs.org

Iron Catalysis: For iron-catalyzed aziridination, combined experimental and computational studies have shown that the reaction can proceed via an open-chain radical intermediate. nih.gov This pathway helps to explain the formation of diastereomers in some cases. DFT calculations indicate that the formation of the iron imide from an organic azide (B81097) and the subsequent aziridination from this imide complex are key steps in the catalytic cycle. nih.gov Other studies on iron catalysts suggest the reaction pathway involves a transient charge transfer leading to a radical intermediate. rsc.org

Cobalt Catalysis: DFT calculations on cobalt(II) porphyrin-catalyzed aziridination of styrene indicate the involvement of a cobalt 'nitrene radical' intermediate. researchgate.net The addition of styrene to this species occurs in a stepwise manner through a radical addition mechanism. researchgate.net Computational and experimental work on D2-symmetric chiral amidoporphyrin cobalt(II) complexes suggests a distinctive metalloradical mechanism involving a Co(III)–nitrene radical intermediate that proceeds via a stepwise radical addition-substitution pathway. nih.gov

Rhodium Catalysis: Enantioselective aziridination of unactivated alkenes has been achieved using planar chiral rhodium(III) indenyl catalysts. nih.govacs.org Computational studies for these systems point to a stepwise mechanism where the migratory insertion of the alkene into the rhodium-nitrene bond is the rate-determining and enantio-determining step, proceeding through a four-membered metallacycle intermediate. nih.govacs.org

The choice of metal catalyst, ligand, and nitrene source significantly influences the operative reaction pathway, which in turn dictates the stereochemical outcome of the aziridination.

Understanding Regioselectivity and Stereoselectivity in Ring-Opening Reactions

The synthetic utility of (2R)-2-phenylaziridine is largely derived from its ring-opening reactions. researchgate.net Due to the inherent ring strain (approx. 27 kcal/mol), the aziridine (B145994) ring can be opened by a wide variety of nucleophiles. acs.orgresearchgate.net The key challenge and area of study is controlling the regioselectivity (attack at C2 vs. C3) and stereoselectivity of this process.

The ring-opening is typically initiated by activating the aziridine nitrogen, either through protonation/Lewis acid coordination or by the nature of the N-substituent (e.g., an electron-withdrawing group). mdpi.comnih.gov This activation forms a reactive aziridinium (B1262131) ion or an equivalent species. nih.govnih.gov

Regioselectivity: The site of nucleophilic attack on the activated aziridine is governed by a combination of steric and electronic factors.

Attack at C3 (less substituted carbon): This is often the kinetically favored pathway, proceeding via an SN2-type mechanism, particularly with non-activated aziridines. nih.govmdpi.com This pathway is common for many nucleophiles under neutral or mildly acidic conditions. rsc.org

Attack at C2 (benzylic carbon): Attack at the more substituted phenyl-bearing carbon is favored when there is significant positive charge buildup at this position, indicating a mechanism with more SN1-like character. The stability of the benzylic carbocation intermediate makes this position electronically favorable for attack. acs.orgnih.gov

Stereoselectivity: Ring-opening reactions of chiral aziridines are often highly stereospecific. An SN2-type nucleophilic attack typically proceeds with inversion of configuration at the attacked carbon center. acs.org This stereospecificity is crucial for transferring the chirality of the aziridine to the acyclic product. rsc.org

Catalyst-Controlled Regioselectivity: Recent advancements have shown that the regioselectivity of ring-opening can be controlled by the choice of catalyst. For instance, in palladium-catalyzed cross-coupling reactions of 2-arylaziridines with organoboron reagents, the regioselectivity can be switched. acs.org

A Pd/NHC (N-Heterocyclic Carbene) system selectively promotes ring-opening at the C2 (benzylic) position.

In contrast, a Pd/PR₃ (phosphine) system can direct the nucleophilic attack to the C3 position. acs.org

Computational studies have been vital in explaining this catalyst-dependent regioselectivity, attributing it to the different steric and electronic properties of the ligand systems which influence the oxidative addition step. acs.org

Computational Chemistry Approaches (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of reactions involving this compound. researchgate.netrsc.org DFT calculations provide detailed energetic and structural information about reactants, intermediates, transition states, and products, which is often difficult to obtain experimentally.

DFT has been applied to:

Elucidate Catalytic Cycles: As mentioned previously, DFT has been used to map out the entire catalytic cycle for copper, iron, and cobalt-catalyzed aziridinations, identifying key intermediates like metal-nitrenes and determining rate-limiting steps. acs.orgresearchgate.netnih.gov

Explain Selectivity: DFT calculations are crucial for rationalizing the origins of regioselectivity and stereoselectivity in both aziridination and ring-opening reactions. By comparing the activation energies of different possible pathways, researchers can predict and explain the observed product distribution. nih.govacs.org For example, DFT studies on Pd-catalyzed ring-opening rationalized how different ligands (NHC vs. phosphine) steer the reaction towards C2 or C3 attack. acs.org

Characterize Intermediates: The electronic structure and stability of transient species, such as cobalt-nitrene radicals or aziridinium ions, have been investigated using DFT, providing insights into their reactivity. researchgate.netmdpi.com

The analysis of transition states (TS) is a cornerstone of computational mechanistic studies. By locating and characterizing the TS for a given reaction step, chemists can calculate the activation energy barrier, which directly relates to the reaction rate.

Aziridination: In the asymmetric aziridination of styrene, DFT calculations have been used to compare the transition states for concerted versus stepwise pathways. For iron-catalyzed reactions, the TS for the formation of an iron imide from an azide has been computed, as well as the TS for the subsequent nitrene transfer to the alkene. nih.gov In rhodium-catalyzed systems, the alkene insertion step was identified as the rate- and enantio-determining step through TS analysis. nih.gov

Ring-Opening: For the palladium-catalyzed ring-opening of 2-arylaziridines, a systematic survey of transition states was performed. acs.org This analysis revealed that the ring-opening proceeds via an SN2-type transition state, leading to stereoinversion. The calculations successfully predicted the experimentally observed regioselectivity by comparing the energies of the transition states for attack at the C2 versus the C3 position. acs.org The interaction between the catalyst and the aziridine in the TS was found to be critical for determining the reaction's selectivity. mdpi.com

The table below summarizes computed free energy barriers for different mechanistic steps in reactions involving aziridines, derived from DFT studies.

Catalytic SystemReaction StepComputed ΔG‡ (kcal/mol)Reference
Iron TetracarbeneImide Formation (p-tolyl azide)~15-20 nih.gov
Iron TetracarbeneAziridination from Imide~10-15 nih.gov
Pd/SIPrC2 Ring-Opening of 2-phenylaziridine~16-18 acs.org
Dicopper Core2H-azirine C-N bond cleavage3.5 nih.gov

The stereochemical outcome of reactions involving aziridines is highly dependent on the stability and dynamic behavior of their intermediates.

Aziridinium Ions: The formation of a stable aziridinium ion is a key step in many ring-opening reactions of non-activated aziridines. nih.govmdpi.com The reaction of an enantiomerically pure 2-substituted aziridine with an alkylating agent like methyl trifluoromethanesulfonate can generate a stable aziridinium ion that can be isolated or reacted in situ. rsc.orgnih.govresearchgate.net The stability of this intermediate allows for subsequent regio- and stereoselective attack by external nucleophiles, as the counter-anion from the alkylating agent (e.g., triflate) is often non-nucleophilic. nih.gov

Nitrogen Inversion: Aziridine rings are subject to pyramidal inversion at the nitrogen atom. wikipedia.orgwikipedia.org This process involves the nitrogen atom passing through a planar transition state. The energy barrier for nitrogen inversion in aziridines is generally higher than in acyclic amines due to increased angle strain in the planar transition state. wikipedia.orgbaranlab.org This increased barrier can, in some cases, allow for the isolation of stable N-chiral invertomers, for example, with N-chloro or N-alkoxy substituents. wikipedia.org For N-phenyl aziridines fused to other ring systems, the dynamics of this inversion can be studied by variable temperature NMR, and the energy barrier has been calculated to be around 11-12 kcal/mol. acs.org

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful experimental tool for probing reaction mechanisms, particularly for identifying rate-determining steps and characterizing transition state structures. By replacing an atom with one of its heavier isotopes (e.g., H with D) and measuring the effect on the reaction rate, mechanistic details can be inferred. While specific KIE studies focused solely on this compound are not extensively documented in the retrieved literature, the principles are widely applied to related aziridination and C-H amination reactions, which share common intermediates and mechanisms. For example, KIE studies in related iron-catalyzed C-H amination reactions have been used to support concerted or fast-rebound mechanisms. acs.org Such studies in the context of 2-phenylaziridine synthesis or ring-opening could provide definitive evidence for the degree of bond-breaking and bond-making in the rate-determining transition state.

Investigation of Catalyst-Substrate Interactions

The high levels of stereoselectivity achieved in asymmetric catalysis rely on precise interactions between the chiral catalyst and the substrate within the transition state assembly. These interactions, which are often subtle and non-covalent, create a differentiated energetic landscape for the formation of the possible stereoisomers. nih.govacs.org

Hydrogen Bonding: Hydrogen bonds are key directing interactions in many catalytic systems. nih.gov In the substrate-directed aziridination of alkenyl alcohols, hydrogen bonding between the substrate's hydroxyl group and the catalyst is believed to be crucial for organizing the substrate within the catalyst's chiral pocket, leading to high enantioselectivity. acs.orgnih.gov In some cobalt-catalyzed systems, hydrogen bonding between the amide units of the porphyrin ligand and the nitrene moiety has been proposed to enhance stereocontrol. nih.gov

Steric and π-π Interactions: The stereoselectivity of aziridination reactions is often governed by repulsive steric interactions and attractive non-covalent interactions like π-stacking or CH/π interactions. nih.govacs.org Computational studies on rhodium-indenyl catalyzed aziridination revealed that the stereochemical outcome arises from interactions between the substrate, the sulfonamide of the nitrene precursor, and the phenyl substituent on the catalyst's indenyl ligand. nih.govacs.org The catalyst effectively creates quadrants of space, and the preferential orientation of the substrate's substituents within these quadrants dictates the product's configuration.

Chalcogen Bonding: A novel approach to activating aziridines involves the use of cooperative chalcogen bonding interactions. These weak, non-covalent interactions between a chalcogen atom (like sulfur) in a catalyst and the oxygen atoms of the N-sulfonyl group on the aziridine can activate the ring for cycloaddition reactions under mild conditions, avoiding the need for strong Lewis acids. researchgate.net

These detailed investigations into catalyst-substrate interactions are vital for the rational design of new and improved catalysts for the asymmetric synthesis and transformation of this compound. rsc.orgrsc.org

2r 2 Phenylaziridine As a Chiral Building Block in Complex Molecule Synthesis

Precursor to Chiral Amines and Amino Acids

The high reactivity of the aziridine (B145994) ring, driven by its inherent strain, makes (2R)-2-phenylaziridine an excellent precursor for the synthesis of chiral amines and non-proteinogenic amino acids. The fundamental reaction involves the regioselective and stereospecific ring-opening of the aziridine by a variety of nucleophiles. This process typically occurs with the inversion of configuration at the site of nucleophilic attack, allowing for the predictable synthesis of highly functionalized chiral products.

The regioselectivity of the ring-opening is influenced by the substituents on the aziridine ring and the reaction conditions. In the case of 2-phenylaziridine (B142167), nucleophilic attack is generally favored at the benzylic carbon (C2) due to the stabilization of the transition state by the phenyl group. This controlled opening provides access to a diverse range of 1,2-disubstituted ethanes with defined stereochemistry.

Key Research Findings:

Synthesis of Chiral Vicinal Diamines: The reaction of N-activated this compound with amines as nucleophiles leads to the formation of chiral 1,2-diamines, which are important ligands in asymmetric catalysis and key components of various biologically active molecules.

Formation of β-Amino Alcohols: Using oxygen-based nucleophiles, such as water or alcohols under acidic conditions, results in the formation of chiral β-amino alcohols. These are crucial intermediates in the synthesis of pharmaceuticals and natural products.

Access to α-Amino Acids: The ring-opening with cyanide, followed by hydrolysis of the resulting nitrile, provides a pathway to β-amino acids. Alternatively, oxidation of the phenyl group and subsequent manipulations can lead to the synthesis of novel α-amino acid derivatives.

Chiral amines are fundamental components in a vast number of high-value molecules, with over 40% of commercial pharmaceuticals containing this functional group nih.gov. The use of chiral building blocks like this compound is a key strategy in asymmetric synthesis to produce enantiomerically pure compounds nih.govnih.gov.

Table 1: Nucleophilic Ring-Opening Reactions of this compound Derivatives
NucleophileActivating Group (on N)Product TypeRegioselectivityStereochemistry
R-NH₂Tosyl (Ts)Chiral 1,2-DiamineC2 attackInversion
H₂O / H⁺BocChiral β-Amino AlcoholC2 attackInversion
NaN₃CbzChiral β-Azido AmineC2 attackInversion
R-OHLewis AcidChiral β-Amino EtherC2 attackInversion

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of the strained aziridine ring is not limited to simple ring-opening reactions. It can be harnessed in more complex transformations, such as ring expansions and cycloadditions, to construct larger, more elaborate nitrogen-containing heterocyclic systems. researchgate.net These heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials. kit.edunih.gov The chirality of this compound is often transferred efficiently during these transformations, providing stereocontrolled access to these important molecular architectures.

The synthesis of four-membered rings like azetidines and β-lactams from three-membered aziridines is a synthetically valuable transformation. researchgate.net Although challenging due to the high energy of the transition states, several methods have been developed. bham.ac.uk

Azetidines: One approach involves the intramolecular cyclization of a functionalized aziridine. For instance, a this compound derivative bearing a leaving group at a suitable position on the N-substituent can undergo intramolecular nucleophilic substitution to form the azetidine ring. Lanthanide catalysts, such as La(OTf)₃, have been shown to facilitate the conversion of epoxy amines into highly strained azetidines. nih.gov

β-Lactams (2-Azetidinones): The β-lactam ring is the core structural motif of penicillin and cephalosporin antibiotics. derpharmachemica.com A common method for their synthesis is the [2+2] cycloaddition of a ketene with an imine (the Staudinger synthesis). Alternatively, the carbonylation of aziridines using transition metal catalysts provides a direct route. For example, the palladium-catalyzed carbonylation of N-aryl-2-phenylaziridines can yield β-lactams, with the stereochemistry of the starting aziridine being retained in the product. Visible-light-promoted methods have also emerged for synthesizing β-lactams from allenes or acrylamides. chemrxiv.orgchemrxiv.orgresearchgate.net

Table 2: Synthesis of Four-Membered Heterocycles
Starting Material DerivativeReagentsProductKey Feature
N-(3-halopropyl)-(2R)-2-phenylaziridineBaseChiral Phenyl-AzetidineIntramolecular cyclization
This compoundCO, [Pd] catalystChiral Phenyl-β-LactamCarbonylative ring expansion

Five-membered nitrogen heterocycles are prevalent in medicinal chemistry. This compound serves as a versatile three-carbon synthon for their construction, primarily through cycloaddition reactions or ring-opening followed by intramolecular cyclization.

Pyrrolidines and Pyrroles: The reaction of aziridines with electron-deficient alkenes or alkynes, often mediated by a Lewis acid, can proceed via a [3+2] cycloaddition mechanism to form highly substituted pyrrolidines. The aziridine first opens to form an azomethine ylide, which then acts as the 1,3-dipole in the cycloaddition. The stereochemistry of the this compound dictates the stereochemical outcome of the final pyrrolidine product.

Oxazolidines and Oxazoles: The reaction of N-acyl-2-phenylaziridine with aldehydes in the presence of a Lewis acid catalyst can lead to the formation of chiral oxazolidines. Subsequent oxidation can provide access to oxazoles.

Thiazolidines and Thiazoles: In a similar fashion, reacting N-activated this compound with thiocarbonyl compounds like carbon disulfide or isothiocyanates can yield thiazolidine derivatives. researchgate.net

Imidazolidines and Imidazoles: Copper-catalyzed reactions of aziridines with imines or isocyanates have been developed to synthesize imidazolidines and imidazolidinones, respectively, transforming the three-membered ring into a five-membered one. nih.gov

The construction of larger ring systems from aziridines is less common but synthetically powerful. These transformations often involve multi-step sequences or intramolecular reactions.

Piperidines: The piperidine scaffold is a dominant feature in many natural alkaloids and therapeutic agents. researchgate.net Syntheses from this compound can be achieved through intramolecular cyclization of a side chain attached to the nitrogen atom. For example, an N-alkenyl derivative of 2-phenylaziridine can undergo a Lewis acid-promoted intramolecular Friedel-Crafts-type reaction to form a tetrahydroisoquinoline, a fused piperidine system. Various methods, including reductive amination and cycloadditions, are employed for piperidine synthesis. nih.gov

Azepanes: Seven-membered azepanes can be synthesized via ring expansion strategies. One such method involves the reaction of N-activated this compound with specific reagents that insert a carbon atom into the C-N bond, leading to the expanded ring system. Diastereomerically pure azepane derivatives have been prepared through piperidine ring expansion with high stereoselectivity. rsc.org Reductive amination of ϖ-amino fatty acids has also proven effective for creating azepanes. nih.gov

Table 3: Synthesis of 5-, 6-, and 7-Membered Heterocycles
Heterocycle ClassSynthetic StrategyKey Reagents/ConditionsChirality Transfer
Five-Membered
Pyrrolidine[3+2] Cycloaddition with alkeneLewis Acid (e.g., Yb(OTf)₃)High
Oxazolidine (B1195125)Reaction with aldehydeLewis Acid (e.g., BF₃·OEt₂)High
ImidazolidineReaction with imineCopper catalystHigh
Six-Membered
PiperidineIntramolecular CyclizationBrønsted or Lewis AcidHigh
Seven-Membered
AzepaneRing Expansion of PiperidineDiazo compounds, Rh(II) catalystHigh

Role in Asymmetric Catalysis as Ligands or Organocatalysts

Asymmetric catalysis is a cornerstone of modern organic synthesis, relying on chiral catalysts to produce enantiomerically enriched products. nih.govnih.gov this compound and its derivatives have found application in this field, both as precursors to chiral ligands for metal catalysts and as organocatalysts themselves.

Chiral Ligands: The nitrogen and carbon atoms of the aziridine ring can be functionalized to create novel chiral ligands. For example, attaching phosphine groups to the aziridine scaffold can generate P,N-ligands. These ligands can then coordinate to transition metals like palladium, rhodium, or iridium, creating a chiral environment around the metal center. Such complexes are used to catalyze a wide range of asymmetric transformations, including hydrogenations, allylic alkylations, and cross-coupling reactions. The stereochemical outcome of these reactions is directly influenced by the chirality of the aziridine-derived ligand.

Organocatalysts: Organocatalysis utilizes small, chiral organic molecules to accelerate reactions. beilstein-journals.org Aziridine-containing molecules have been successfully employed as organocatalysts. For instance, chiral aziridinyl phosphines have been used to catalyze asymmetric Rauhut–Currier reactions, affording products with high enantiomeric excess. researchgate.net The aziridine moiety, often in combination with other functional groups, can activate substrates through the formation of covalent bonds (e.g., enamines, iminiums) or non-covalent interactions (e.g., hydrogen bonding), effectively controlling the stereoselectivity of the reaction. nih.gov

Stereocontrolled Access to Polyfunctionalized Organic Scaffolds

The ultimate utility of a chiral building block lies in its ability to impart stereocontrol during the synthesis of complex, polyfunctionalized molecules. This compound excels in this role because its C2 stereocenter can direct the formation of new stereocenters in a predictable manner.

The stereospecificity of the aziridine ring-opening reaction is a key element. As nucleophilic attack typically proceeds with inversion of configuration, the absolute stereochemistry of the starting this compound is reliably transferred to the product. This allows for the synthesis of complex acyclic molecules with multiple, contiguous stereocenters.

Furthermore, in cycloaddition and rearrangement reactions, the phenyl-bearing stereocenter can exert significant diastereocontrol, favoring the formation of one diastereomer over others. This principle is exploited in the synthesis of densely functionalized heterocyclic systems where the relative and absolute stereochemistry can be precisely controlled. The ability to generate complex scaffolds from a simple, readily available chiral precursor underscores the value of this compound in synthetic organic chemistry.

Future Directions and Emerging Research Areas

Development of More Sustainable Synthetic Routes

The synthesis of aziridines, including enantiomerically pure forms like (2R)-2-phenylaziridine, is an area of active research with a growing emphasis on sustainability and green chemistry principles. Traditional methods for aziridination often involve stoichiometric reagents and hazardous solvents, prompting the development of more eco-friendly alternatives.

A promising strategy involves the use of flow chemistry. For instance, a mixed flow-batch approach has been developed for the synthesis of functionalized NH-aziridines starting from vinyl azides, utilizing a single green solvent for multiple reaction steps. nih.gov This methodology allows for the quantitative transformation of various vinyl azides into their corresponding 2H-azirines under flow conditions, which can then be converted to NH-aziridines. nih.gov Such continuous flow processes can mitigate risks associated with the explosive nature of organic azides and potential overpressure issues common in batch reactions at high temperatures. nih.gov

Future research in this area is directed towards expanding the substrate scope of these flow methods and developing catalytic asymmetric aziridination reactions that operate under mild conditions, utilize earth-abundant metal catalysts or organocatalysts, and minimize waste generation. The goal is to establish highly atom-economical and scalable routes to this compound and its derivatives, making these crucial chiral intermediates more accessible for academic and industrial research.

Exploration of Novel Reactivity Patterns

The high ring strain of the aziridine (B145994) ring makes it a versatile intermediate for a variety of chemical transformations. researchgate.net Research is continuously uncovering new reactivity patterns, primarily centered around ring-opening and cycloaddition reactions.

Ring-Opening Reactions: The nucleophilic ring-opening of aziridines is a powerful method for constructing functionalized amine-containing molecules. nih.gov Lewis acid (LA) mediation has been shown to facilitate the highly regioselective SN2-type ring-opening of chiral 2-phenyl-N-tosylaziridine with various alcohols, producing non-racemic 1,2-amino ethers in excellent yields and with good enantiomeric excess. iitk.ac.in Similarly, zinc(II) halides can mediate the ring-opening of N-tosylaziridines to afford β-haloamines. ias.ac.in The reaction proceeds via an SN2-type pathway, and the use of quaternary ammonium (B1175870) salts has been shown to effectively control partial racemization, affording enantioenriched products. ias.ac.in

Another emerging area is the alkylative ring-opening of non-activated aziridines. In this approach, the aziridine nitrogen is alkylated to form a reactive aziridinium (B1262131) ion, which is then susceptible to attack by an external nucleophile. nih.gov This strategy provides a route to various N-alkylated amines while simultaneously introducing another functional group. nih.gov

Aziridine DerivativeReagentsProduct TypeKey FindingsReference
(R)-2-phenyl-N-tosylaziridineAlcohols, Lewis Acid (LA)1,2-amino ethersHighly regioselective SN2-type ring-opening; yields non-racemic products with good enantiomeric excess. iitk.ac.in
(R)-2-phenyl-N-tosylaziridineZnBr2, ZnI2β-bromo and β-iodo aminesReaction proceeds via an SN2 mechanism; enantiomeric excess can be reduced due to racemization. ias.ac.in
(R)-2-phenyl-N-tosylaziridineZn(II) halides, Quaternary ammonium saltβ-halo aminesQuaternary ammonium salts help control racemization, leading to enantioenriched products. ias.ac.in
Non-activated aziridinesAlkylating agent (e.g., allyl iodide), AgOTf, External nucleophile (e.g., acetate)N-alkylated β-functionalized aminesActivation via N-alkylation to form an aziridinium ion, followed by nucleophilic ring-opening. nih.gov

Cycloaddition Reactions: Aziridines are valuable precursors for generating azomethine ylides, which can participate in [3+2] cycloaddition reactions with various dipolarophiles like alkenes and alkynes. researchgate.net This reactivity is a cornerstone for synthesizing five-membered nitrogen-containing heterocycles such as pyrrolidines. researchgate.netresearchgate.net Furthermore, aziridines can undergo thermal [2+3] cycloadditions with strained alkenes. researchgate.net Research is also exploring tandem reactions, such as a ring-opening/[2+2] cycloaddition sequence, to construct complex polycyclic systems. nih.gov The development of catalytic and enantioselective versions of these cycloadditions using this compound derivatives is a significant area of future research, promising direct access to complex chiral scaffolds. nih.govlibretexts.orgrsc.org

Advanced Applications in Stereoselective Synthesis

A primary focus of future research on this compound is to harness its inherent chirality to control the stereochemical outcome of chemical reactions. This is primarily achieved by employing it as a chiral building block or exploring its potential as a chiral auxiliary or ligand.

Chiral Building Block: The use of enantiomerically pure this compound as a starting material allows for the transfer of its stereochemical information to more complex products. The SN2-type ring-opening reactions are a classic example, where the stereochemistry of the starting aziridine dictates the absolute configuration of the resulting product. iitk.ac.inias.ac.in This principle is fundamental in the synthesis of enantiopure pharmaceuticals and natural products where specific stereoisomers are required for biological activity.

Chiral Auxiliaries and Ligands: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction, after which it can be removed. wikipedia.orgsigmaaldrich.com While this compound itself is a reactant, its derivatives are being explored for their potential as chiral auxiliaries. For example, chiral amines derived from aziridine ring-opening could be used to form chiral amides or imines, directing subsequent alkylation or addition reactions. rsc.org The development of new, easily attachable and removable groups for the aziridine nitrogen that can effectively bias the stereochemical outcome of reactions is a key research goal.

Furthermore, molecules derived from this compound can serve as chiral ligands in asymmetric catalysis. By coordinating to a metal center, these ligands create a chiral environment that can induce high enantioselectivity in a variety of transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. rsc.orgnih.gov The modular nature of aziridine chemistry allows for the synthesis of a library of potential ligands, which can be screened for optimal performance in different catalytic systems. The exploration of this compound-based scaffolds for the development of novel catalysts for asymmetric reactions remains a promising and dynamic field of study. nih.govmdpi.comresearchgate.net

Q & A

Q. What are the common synthetic routes for (2R)-2-phenylaziridine, and how do their yields compare under varying conditions?

this compound can be synthesized via multiple pathways:

  • Staudinger reaction : Reduction of 2-azido-2-phenylethanol with triphenylphosphine in dry ether yields 72% product .
  • Ketone/aldehyde precursors : Reduction of acetophenone or phenylacetaldehyde derivatives using lithium aluminum hydride yields 17% and 34%, respectively, highlighting substrate-dependent efficiency .
  • Cyclization of amino alcohols : Treatment of 2-amino-1-phenylethanol with sulfuric acid forms a sulfate ester, which undergoes base-mediated cyclization . Key factors: Solvent choice, reaction time, and precursor purity significantly impact yields.

Q. Which spectroscopic and analytical methods are critical for confirming the structure and enantiomeric purity of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify the aziridine ring structure and phenyl substitution patterns.
  • Chiral chromatography : HPLC/GC with chiral stationary phases (e.g., Chiralpak® columns) differentiate enantiomers .
  • Optical rotation : Compare specific rotation values with literature data (e.g., authentic (R)-enantiomer in ).
  • Mass spectrometry : High-resolution MS confirms molecular formula (C8_8H9_9N, MW 119.16) .

Q. How can reaction conditions be optimized to achieve high enantiomeric excess (ee) in this compound synthesis?

  • Chiral auxiliaries : Use enantiopure starting materials, such as (R)-2-amino-2-phenylethanol, to retain configuration during cyclization .
  • Catalytic asymmetric synthesis : Explore chiral Lewis acids (e.g., BINOL-derived catalysts) to induce stereoselectivity in aziridine formation .
  • Temperature control : Lower temperatures reduce racemization risks during cyclization steps .

Advanced Research Questions

Q. How do Lewis acids influence stereoselectivity in (3+2) cycloadditions involving this compound?

Lewis acids (e.g., BF3_3·OEt2_2) coordinate with the aziridine’s lone pair, polarizing the C–N bond and enabling stereoselective ring-opening. For example, with isothiocyanates, this mediates endo vs. exo transition states, yielding iminothiazolidines with >90% diastereomeric excess . Mechanistic studies suggest an intimate ion-pair mechanism .

Q. What oxidation mechanisms are observed in this compound derivatives, and how can microwave irradiation accelerate these reactions?

Oxidation of N-sulfonyl-2-phenylaziridine with iodobenzene diacetate proceeds via electrophilic attack at the sulfur center, forming sulfoxides. Microwave irradiation enhances reaction rates by 10-fold (e.g., 28% yield in 1 hour vs. overnight under conventional heating) by improving energy transfer and reducing side reactions .

Q. How can researchers resolve contradictions in reported synthesis yields for this compound?

Discrepancies (e.g., 72% vs. 17–34% yields in ) arise from:

  • Precursor purity : Impurities in azido alcohols or ketones reduce efficiency.
  • Workup protocols : Incomplete removal of triphenylphosphine oxide or solvent residues lowers isolated yields.
  • Stereochemical retention : Racemization during cyclization may occur if base strength or temperature is mismatched . Recommendation: Replicate methods with strict inert atmosphere and purified reagents.

Q. What role do N-sulfonyl protecting groups play in derivatizing this compound for complex heterocycle synthesis?

Sulfonyl groups (e.g., tosyl) enhance aziridine’s electrophilicity, enabling regioselective ring-opening in cycloadditions. Post-reaction removal (e.g., via Mg/MeOH) regenerates the free amine for further functionalization, as demonstrated in iminothiazolidine synthesis .

Q. What mechanistic insights explain the isomerization of (R)-2-phenylaziridine derivatives under thermal or catalytic conditions?

Isomerization to oxazolines/thiazolines occurs via nucleophilic attack at the carbamoyl carbon, followed by ring expansion. For example, (R)-1-(N-phenylcarbamyl)-2-phenylaziridine rearranges to (R)-2-anilino-4-phenyl-2-oxazoline with retention of stereochemistry, suggesting a concerted transition state .

Q. How do kinetic vs. thermodynamic control affect product distributions in reactions involving this compound?

  • Kinetic control : Low temperatures favor faster-forming products (e.g., cis-aziridines via stereospecific cyclization).
  • Thermodynamic control : Prolonged heating shifts equilibria toward more stable products (e.g., trans-aziridines or ring-opened adducts) . Example: In cycloadditions, shorter reaction times favor kinetically controlled regioisomers .

Q. What applications does this compound have in synthesizing enantioenriched heterocycles for medicinal chemistry?

The compound serves as a chiral building block for:

  • Iminothiazolidines : Anticancer scaffolds via (3+2) cycloadditions with isothiocyanates .
  • Pyrrolidine derivatives : Intermediates in protease inhibitor synthesis through ring-expansion reactions .
  • Chiral ligands : Derivatives act as asymmetric catalysts in C–C bond-forming reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.